molecular formula C8H7NO5 B1312149 3-Methoxy-5-nitrobenzoic acid CAS No. 78238-12-7

3-Methoxy-5-nitrobenzoic acid

Cat. No. B1312149
CAS RN: 78238-12-7
M. Wt: 197.14 g/mol
InChI Key: QXIIPLXNJAJOMR-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzoic acid is an aromatic compound . Its molecular formula is C8H7NO5 and it has an average mass of 197.145 Da .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-nitrobenzoic acid consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a carboxylic acid group (COOH) .

Scientific Research Applications

  • Polymer Science

    • Application : 3-Methoxy-5-nitrobenzoic acid is used in the synthesis of biobased polyesters derived from vanillin-based Schiff base and cinnamic acid derivatives .
    • Method : The synthesis involves several steps, including the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid), followed by the synthesis of 3-amino-4-hydroxy-5-methoxybenzoic acid (5-aminovanillic acid) hydrochloride, and finally the synthesis of the polyester .
    • Results : The results and outcomes of this application are not specified in the source .
  • Chemical Detection

    • Application : 3-Methoxy-5-nitrobenzoic acid is used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .
    • Method : The method involves the use of 3-Methoxy-5-nitrobenzoic acid in conjunction with CdSe- quantum dots and polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .
    • Results : The results and outcomes of this application are not specified in the source .
  • Synthesis of Biobased Polyesters

    • Application : 3-Methoxy-5-nitrobenzoic acid is used in the synthesis of biobased polyesters derived from vanillin-based Schiff base and cinnamic acid derivatives .
    • Method : The synthesis involves several steps, including the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid), followed by the synthesis of 3-amino-4-hydroxy-5-methoxybenzoic acid (5-aminovanillic acid) hydrochloride, and finally the synthesis of the polyester .
    • Results : The results and outcomes of this application are not specified in the source .
  • Detection of Nitroaromatic Compounds

    • Application : 3-Methoxy-5-nitrobenzoic acid is used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .
    • Method : The method involves the use of 3-Methoxy-5-nitrobenzoic acid in conjunction with CdSe- quantum dots and polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .
    • Results : The results and outcomes of this application are not specified in the source .
  • Synthesis and Characterization of 3-methoxybenzoates

    • Application : 3-Methoxy-5-nitrobenzoic acid is used in the synthesis and characterization of 3-methoxybenzoates of europium (III) and gadolinium (III) .
    • Method : The method involves the use of 3-Methoxy-5-nitrobenzoic acid in the synthesis of 3-methoxybenzoates .
    • Results : The results and outcomes of this application are not specified in the source .
  • Synthesis of Vorozole Derivatives

    • Application : 3-Methoxy-5-nitrobenzoic acid is used in the synthesis of vorozole derivatives .
    • Method : The method involves the use of 3-Methoxy-5-nitrobenzoic acid in the synthesis of vorozole derivatives .
    • Results : The results and outcomes of this application are not specified in the source .
  • Synthesis of Mixed-ligand Metal Complexes

    • Application : 3-Methoxy-5-nitrobenzoic acid is used in the synthesis of mixed-ligand metal complexes and one organic salt of 3,5-dinitrobenzoic acid for biopharmaceutical optimization through monoethanolamine .
    • Method : The method involves the use of 3-Methoxy-5-nitrobenzoic acid in the synthesis of mixed-ligand metal complexes .
    • Results : The results and outcomes of this application are not specified in the source .
  • Widespread Uses by Professional Workers

    • Application : 3-Methoxy-5-nitrobenzoic acid is widely used by professional workers .
    • Method : The method of application is not specified in the source .
    • Results : The results and outcomes of this application are not specified in the source .

Safety And Hazards

3-Methoxy-5-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

3-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIIPLXNJAJOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415418
Record name 3-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-nitrobenzoic acid

CAS RN

78238-12-7
Record name 3-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The above ester (3.45 g, 16 mM) was dissolved in THF (100 ml), treated with 1M NaOH (25 ml), and stirred at ambient temperature for 5 hours. After removal of the solvent, the residue was treated with water (50 ml), acidified with 2M sulfuric acid, and extracted with ethyl acetate (3×60 ml). The combined organic extracts were washed with aqueous NaH2PO4, brine, and dried over MgSO4. Evaporation gave 3-methoxy-5-nitrobenzoic acid, which was allylated essentially as in Example 1, except that the chromatographic purification used a mixture of petrol/ethyl acetate (6:1), to give allyl 3-methoxy-5-nitrobenzoate. Nmr (CDCl3): δ 3.95 (s, 3H); 4.87 (dt, 2H); 5.31-5.48 (m, 2H); 5.95-6.15 (m, 1H); 7.89 (t, 1H); 7.92 (t, 1H); 8.46 (t, 1H).
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using a procedure analogous to that described for the preparation of 89B, 93B was reacted with sodium hydroxide to give 93C. LC/MS 198 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
AJ Herlt, JJ Kibby, RW Rickards - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… The ether extract was washed with water, dried, and evaporated to give 3-methoxy-5-nitrobenzoic acid (792 mg, 98%), pure by 'H nmr 6 (CD3COCD3) 8.21, m, H 6; 7 89, m, H 2 and H 4…
Number of citations: 36 www.publish.csiro.au
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
JP Liou, JY Chang, CW Chang, CY Chang… - Journal of medicinal …, 2004 - ACS Publications
… To a stirred solution of 3-methoxy-5-nitrobenzoic acid (0.50 g, 2.53 mmol) in tetrahydrofuran at 0 C was added 1.0 M BH 3 /THF (13 mL, 12.65 mmol) dropwise. This solution was …
Number of citations: 124 pubs.acs.org
PE Nielsen, M Egholm, T Koch… - Bioconjugate …, 1991 - ACS Publications
… 3-Methoxy-5-nitrobenzoic Acid. We have modified the procedure ofHerlt et al. (1981). … 3-Hydroxy-5-nitrobenzoic acid was obtained from 3-methoxy-5-nitrobenzoic acid by the procedure …
Number of citations: 19 pubs.acs.org
H Sun, S Kanehashi, K Tsuchiya, K Ogino - Chemistry Letters, 2016 - journal.csj.jp
… The nitro group of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5nitrovanillic acid) (2) was converted into amino group by Pd/C (10%) and H2 gas and afforded 3-amino-4-hydroxy-5-…
Number of citations: 15 www.journal.csj.jp
AV Vladimirova - 2015 - oaktrust.library.tamu.edu
… -3-methoxy-5-nitrobenzoic acid, 4QS6 corresponds to LigW2 D314N mutant with 4-hydroxy-3-methoxy-5nitrobenzoic acid … 4-hydroxy-3-methoxy-5-nitrobenzoic acid. Molecular Weight …
Number of citations: 3 oaktrust.library.tamu.edu
KF McClure, SJ Danishefsky - Journal of the American Chemical …, 1993 - ACS Publications
… 4-Iodo-3-methoxy-5-nitrobenzoic Acid Methyl Ester (B). A stirred solution of triflate A(20.0 g, 55.6 mmol) and Nal (12.6 g, 84 mmol) in 40 mL of dimethylsulfoxide (DMSO) was heated at …
Number of citations: 91 pubs.acs.org
N Zhang, Z Liu, J Liang, Y Tang, L Qian, Y Gao… - …, 2018 - pubs.rsc.org
… 3-Methoxy-5-nitrobenzoic acid was obtained by basic hydrolysis of 2. The reduction of the acid with sodium borohydride yielded (3-methoxy-5-nitrophenyl)-methanol 3. Friedel–Crafts …
Number of citations: 10 pubs.rsc.org
SWAN LEE - 1983 - search.proquest.com
… When the reaction was carried out at 90-95C instead of the required 120C, the demethylation reaction was not complete and gave a side product of 3-methoxy-5-nitrobenzoic acid. …
Number of citations: 2 search.proquest.com
AL Staley - 1990 - search.proquest.com
… lents of lithium methoxide in hexamethylphosphoramide (HMPA) as solvent provided 3methoxy-5-nitrobenzoic acid (74, 98% yield). Demethylation with hydrobromic acid and acetic …
Number of citations: 6 search.proquest.com

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